molecular formula C25H25N3O3S2 B2753767 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252849-38-9

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No. B2753767
CAS RN: 1252849-38-9
M. Wt: 479.61
InChI Key: KMWQTZMFMIQVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a propan-2-yl phenyl group, and a 3-methoxybenzyl group.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta were evaluated in a study comparing the bioequivalence of different formulations of a novel non-steroid anti-inflammatory agent. Such pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, including compounds like "2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide" (Annunziato & di Renzo, 1993).

Metabolite Identification and Quantification

Identifying and quantifying metabolites of pharmaceutical compounds in biological samples is another critical area of research. For example, studies have utilized LC-MS/MS and GC-MS/MS techniques to measure the presence of specific metabolites in plasma and urine, showcasing methodologies that could be applied to research on "this compound" to understand its metabolic profile and potential impact on human health (Trettin et al., 2014).

Bioavailability and Therapeutic Efficacy

The bioavailability and therapeutic efficacy of compounds are often assessed through animal models before clinical trials in humans. For instance, the antinociceptive and anti-inflammatory properties of a histamine H3 receptor agonist prodrug were evaluated, indicating a process that could similarly assess the efficacy of "this compound" in relevant disease models (Rouleau et al., 1997).

Safety and Hazards

As this compound is intended for research use only, it is likely that it should be handled with care, following standard laboratory safety protocols.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the therapeutic potential of structurally similar compounds, it may be worthwhile to investigate the biological activity of this compound .

properties

IUPAC Name

2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-16(2)19-9-4-5-10-20(19)26-22(29)15-33-25-27-21-11-12-32-23(21)24(30)28(25)14-17-7-6-8-18(13-17)31-3/h4-13,16H,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWQTZMFMIQVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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